1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of functional groups, including a difluorophenyl sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound “1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “this compound”. Compounds with a pyrrolidine ring often interact with their targets through the nitrogen atom in the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to be involved in a variety of biological activities .
Pharmacokinetics
The presence of a pyrrolidine ring can influence these properties .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological effects .
Action Environment
Environmental factors can often influence the action of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and an appropriate base.
Introduction of the Difluorophenyl Sulfonyl Group: The difluorophenyl sulfonyl group can be introduced via a sulfonylation reaction using a difluorophenyl sulfonyl chloride and a base.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety can be synthesized through a condensation reaction involving a suitable dione precursor and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to probe biological pathways and molecular mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
1-(1-((2,5-Dichlorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure with chlorine atoms instead of fluorine.
1-(1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)pyrrolidine-2,5-dione: Similar structure with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of both the difluorophenyl sulfonyl group and the azetidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S/c14-8-1-2-10(15)11(5-8)22(20,21)16-6-9(7-16)17-12(18)3-4-13(17)19/h1-2,5,9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJONDWBRUIBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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